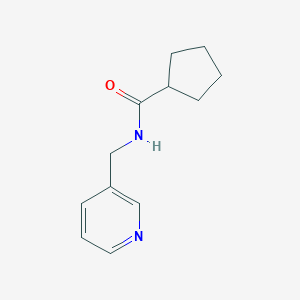
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a white crystalline powder that is soluble in water and has a molecular weight of 268.4 g/mol.
作用機序
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether acts as a selective agonist of nAChRs, specifically the α4β2 subtype. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation of nAChRs has been shown to enhance cognitive function, memory, and learning.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function, memory, and learning in animal models. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a useful research tool due to its selectivity for the α4β2 nAChR subtype, making it a valuable tool for investigating the function of these receptors in the brain. However, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has limitations as well. It has a short half-life and is rapidly metabolized, making it difficult to maintain consistent levels in the body. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has poor bioavailability, limiting its potential use as a therapeutic agent.
将来の方向性
There are many potential future directions for 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether research. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether may have potential as a smoking cessation aid due to its effects on nAChRs. Further research is needed to fully understand the potential therapeutic applications of 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether and to develop more effective analogs with improved pharmacokinetic properties.
Conclusion:
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether is a promising research tool with potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its selectivity for the α4β2 nAChR subtype makes it a valuable tool for investigating the function of these receptors in the brain. While 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has limitations, further research is needed to fully understand its potential therapeutic applications and to develop more effective analogs.
合成法
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenyl magnesium bromide with 3-(4-methyl-1-piperazinyl)propyl chloride. The resulting product is then purified through recrystallization to obtain 2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether in its pure form.
科学的研究の応用
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It is commonly used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain and to investigate the effects of nAChR modulators on cognitive function, memory, and learning.
特性
製品名 |
2,5-Dimethylphenyl 3-(4-methyl-1-piperazinyl)propyl ether |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC名 |
1-[3-(2,5-dimethylphenoxy)propyl]-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O/c1-14-5-6-15(2)16(13-14)19-12-4-7-18-10-8-17(3)9-11-18/h5-6,13H,4,7-12H2,1-3H3 |
InChIキー |
JRIYPIKRAADIJP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B258749.png)




![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)
![N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)

